molecular formula C7H6N6O2 B2480823 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide CAS No. 2034622-56-3

6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

Cat. No.: B2480823
CAS No.: 2034622-56-3
M. Wt: 206.165
InChI Key: YDUDREZWNHKPTQ-UHFFFAOYSA-N
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Description

6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a heterocyclic compound that contains both pyrimidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine hydrate with formamide to form 1,2,4-triazole, which is then further reacted with pyrimidine derivatives to yield the target compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The pathways involved often include key signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide apart is its unique combination of both triazole and pyrimidine rings, which can confer enhanced biological activity and specificity. This dual-ring structure allows it to interact with multiple targets and pathways, potentially leading to more effective therapeutic agents.

Biological Activity

6-Hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

This compound features a unique dual-ring structure comprising a pyrimidine and a triazole moiety. The synthesis typically involves the cyclization of hydrazine derivatives with pyrimidine precursors under controlled conditions. Common synthetic routes include:

  • Formation of Triazole Ring : Reaction of hydrazine hydrate with appropriate nitriles.
  • Pyrimidine Derivative Reaction : Subsequent reaction with pyrimidine derivatives to yield the target compound.

The structural formula can be represented as follows:

C7H6N6O2\text{C}_7\text{H}_6\text{N}_6\text{O}_2

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies indicate that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or inhibition of specific enzymes critical for microbial survival.

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro assays have reported cytotoxic effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • CaCo-2 (colon adenocarcinoma)
  • 3T3-L1 (mouse embryo)

The IC50 values for these cell lines suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Cell LineIC50 Value (µM)
HeLa45.3
CaCo-232.7
3T3-L150.2

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis or metabolic pathways.
  • Receptor Modulation : It can act on various receptors linked to cell signaling pathways, potentially altering cellular responses to external stimuli.

Comparative Analysis with Related Compounds

When compared to other triazole and pyrimidine derivatives, this compound demonstrates enhanced biological activity due to its unique structural characteristics.

Similar Compounds for Comparison

Compound NameBiological ActivityIC50 Value (µM)
1,2,4-Triazole DerivativeAntimicrobial60.0
Pyrimidine DerivativeAnticancer75.0

Study on Antimicrobial Efficacy

In a study conducted by Krolenko et al., the antimicrobial efficacy of various triazole derivatives was evaluated. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics.

Study on Anticancer Potential

Another study investigated the anticancer properties of this compound against multiple cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in cancer treatment.

Properties

IUPAC Name

6-oxo-N-(1H-1,2,4-triazol-5-yl)-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6O2/c14-5-1-4(8-2-9-5)6(15)12-7-10-3-11-13-7/h1-3H,(H,8,9,14)(H2,10,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUDREZWNHKPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)C(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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